N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Beschreibung

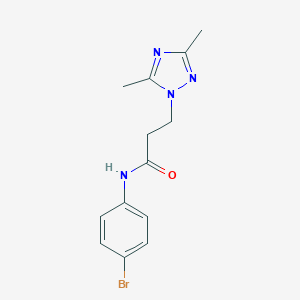

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a triazole-based propanamide derivative featuring a 4-bromophenyl substituent and a 3,5-dimethyl-1,2,4-triazole moiety.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O/c1-9-15-10(2)18(17-9)8-7-13(19)16-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUJICXDSDLZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions that modify existing triazole structures. The compound features a triazole ring which is known for its diverse biological activities. The molecular structure can be represented as follows:

Key Structural Features:

- Triazole Ring: Contributes to the bioactivity and pharmacological properties.

- Bromophenyl Group: Enhances interaction with biological targets.

- Propanamide Functional Group: Imparts solubility and stability.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | E. coli | Moderate | |

| N-(4-bromophenyl)-3-(3-methyltriazole)propanoic acid | Staphylococcus aureus | High |

Anticancer Activity

The anticancer potential of this compound has also been explored. Triazole derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study evaluating the effects of triazole derivatives on MCF-7 breast cancer cells, it was found that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The study highlighted the role of the bromine substituent in enhancing cytotoxicity compared to non-brominated analogs .

Anti-inflammatory Activity

Triazoles have been noted for their anti-inflammatory effects as well. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further development in treating inflammatory diseases.

Research Findings:

In vivo studies showed that derivatives similar to this compound reduced inflammation markers significantly in animal models .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition: Compounds like this often act as inhibitors of enzymes crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation: Interaction with specific receptors can lead to downstream effects such as apoptosis in cancer cells.

- Cell Cycle Interference: By disrupting normal cell cycle progression, these compounds can effectively halt tumor growth.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazole derivatives, including N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide, have demonstrated significant antimicrobial properties. Research indicates that compounds containing triazole rings can effectively inhibit the growth of various pathogens. For instance, studies show that 1,2,4-triazoles exhibit antibacterial and antifungal activities against a range of microorganisms including Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A series of studies have highlighted the ability of triazole derivatives to target specific cancer cell lines, leading to apoptosis and inhibition of tumor growth. The presence of the bromophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. Research has shown that triazole compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Fungicides

The triazole moiety is widely recognized for its fungicidal properties. Compounds like this compound have been synthesized and tested as potential fungicides against crop pathogens. Their effectiveness in inhibiting fungal growth makes them valuable in agricultural practices aimed at protecting crops from fungal diseases .

Herbicides

Research into the herbicidal applications of triazoles has revealed their potential in weed management. The structural characteristics of this compound may allow it to disrupt critical biochemical pathways in weeds while being less harmful to crops .

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of triazole derivatives including this compound. These compounds are being investigated for their potential applications in photonic devices due to their ability to exhibit significant optical nonlinearity .

Polymer Chemistry

In polymer chemistry, triazole-containing compounds are being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique interactions provided by the triazole ring can lead to improved performance in various applications ranging from coatings to advanced materials .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities against different cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing this compound demonstrated effective control of fungal pathogens in crops such as wheat and maize. The trials showed a marked reduction in disease incidence compared to untreated controls .

Vergleich Mit ähnlichen Verbindungen

The following section compares N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues with Varying Aromatic Substituents

Key Observations :

- Electron-withdrawing substituents (e.g., bromo, chloro) enhance stability and electronic polarization, critical for applications in optoelectronics .

- Methoxy groups (e.g., in the 5-chloro-2-methoxy derivative) may improve solubility but reduce metabolic stability compared to halogenated analogs .

Triazole Derivatives with Heterocyclic Modifications

Key Observations :

- Carbamate-linked triazoles (e.g., ) demonstrate synthetic versatility but may face hydrolytic instability in physiological conditions.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide?

Methodological Answer:

A microwave-assisted synthesis method is highly efficient for this compound. For example, a related triazolyl propanamide derivative was synthesized by reacting 4-bromophenyl-substituted precursors with 6-hydroxy-pyridin-4(3H)-one and chiral amines (e.g., (S)-1-phenylethylamine) under microwave irradiation (373 K, 250 W max power, 18 minutes). This approach reduces reaction time and improves yield compared to traditional reflux methods . Post-synthesis, crystallization from ethanol via slow evaporation yields X-ray-quality crystals for structural validation .

Basic: How can X-ray crystallography be employed to resolve the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and intermolecular interactions. For example, a related compound exhibited planar triazole and bromophenyl rings with dihedral angles of 80.87°–88.37°, stabilized by N–H⋯O and O–H⋯N hydrogen bonds and π-π interactions (3.776 Å spacing) . Use ORTEP-3 for visualizing thermal ellipsoids and disorder modeling .

Advanced: How should researchers address crystallographic disorder in the refinement of this compound?

Methodological Answer:

Disorder, such as split positions for atoms like C21 or H14 in related structures, is resolved using SHELXL's PART instruction. Refine occupancy ratios (e.g., 0.522:0.478) and apply geometric constraints to hydrogen atoms (e.g., C–H = 0.93–0.98 Å). Use the SQUEEZE tool in PLATON to model solvent-accessible voids if electron density is ambiguous. Validate with R-factor convergence (e.g., R1 < 0.05 for I > 2σ(I)) .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in triazolyl propanamide derivatives?

Methodological Answer:

Bioisosteric Replacement: Substitute the 4-bromophenyl group with fluorinated or chlorinated aryl rings to assess electronic effects on target binding (e.g., increased potency with trifluoromethyl groups) .

Chiral Resolution: Use (S)- or (R)-configured amines during synthesis to evaluate enantiomeric impact on biological activity. HPLC with chiral columns (≥95% purity) ensures stereochemical fidelity .

Molecular Docking: Align refined crystal structures with targets (e.g., Smoothened receptor) using software like AutoDock Vina. Validate with in vitro assays (e.g., IC50 measurements) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the triazole ring and propanamide linkage. For example, triazolyl protons resonate at δ 7.8–8.2 ppm, while methyl groups on the triazole appear as singlets near δ 2.5 ppm .

- HPLC-MS: Verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 443.31 for C21H20BrN3O3) .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected bioactivity)?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to compare theoretical vs. experimental bond lengths (e.g., C–N = 1.32–1.35 Å).

- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the propanamide linker. Correlate with IC50 shifts in enzyme assays .

Basic: What are the key hydrogen-bonding motifs in this compound's crystal packing?

Methodological Answer:

In related structures, N–H⋯O (2.8–3.0 Å) and O–H⋯N (2.7 Å) hydrogen bonds form 1D chains, while π-π stacking between bromophenyl and triazole rings (3.5–3.8 Å spacing) stabilizes 3D frameworks. Use Mercury software to generate Hirshfeld surfaces and quantify interaction contributions .

Advanced: How can microwave synthesis parameters be optimized to scale up production without compromising yield?

Methodological Answer:

- Power Modulation: Start at 100 W to prevent decomposition, then increase to 250 W for 10–20 minutes.

- Solvent Selection: Use high-boiling solvents (e.g., DMF or ethanol) to maintain reaction homogeneity.

- Scale-Up: Employ a continuous-flow microwave reactor with a cooling jacket to manage exothermicity. Validate with in-line FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.